2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile
Description
2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile is a halogenated heterocyclic compound featuring a fused pyridine-pyrimidine core. Its structure includes three chlorine atoms at positions 2, 4, and 7, and a cyano group at position 4. These substituents confer distinct electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and catalysis. The compound’s reactivity and biological activity are influenced by the electron-withdrawing effects of the chlorine atoms and the carbonitrile group, which enhance electrophilic interactions and metabolic stability .
Properties
Molecular Formula |
C8HCl3N4 |
|---|---|
Molecular Weight |
259.5 g/mol |
IUPAC Name |
2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C8HCl3N4/c9-5-3(2-12)1-4-6(10)14-8(11)15-7(4)13-5/h1H |
InChI Key |
YWYMWWKPJGQQLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC2=C1C(=NC(=N2)Cl)Cl)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves the chlorination of pyrido[2,3-d]pyrimidine derivatives. One common method includes the use of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under reflux conditions, often at elevated temperatures, to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted pyrido[2,3-d]pyrimidines with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives, potentially including pyrido[2,3-d]pyrimidine oxides.
Scientific Research Applications
2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential anticancer agents.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
7-Aminopyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives
Replacing the 7-chloro group with an amino moiety (e.g., compound 3a in ) reduces antitumor activity. For instance, 3a showed low inhibitory effects on cancer cell lines (IC₅₀ > 50 µM), attributed to decreased electrophilicity and altered binding to cellular targets .
4-Chloro-7-oxo-pyrido[2,3-d]pyrimidine-6-carbonitrile
This analogue (CAS 2060051-18-3) features a ketone group at position 7 instead of chlorine.
Cyclohexyl-Substituted Derivatives
Compounds such as 5-(4-chlorophenyl)-8-cyclohexyl-2-(furan-2-yl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile () exhibit potent cytotoxicity (IC₅₀ = 1.2–3.8 µM against HepG2 cells). The cyclohexyl group enhances lipophilicity, improving membrane permeability, while the 4-chlorophenyl moiety contributes to π-π stacking interactions. The trichloro derivative’s lack of such hydrophobic groups may limit its bioavailability .
Antitumor Activity
Antimicrobial Activity
- Thieno[2,3-d]pyrimidine Derivatives: Compounds like 5-amino-4-phenyl-2-(p-tolylamino)-thieno[2,3-d]pyrimidine-6-carbonitrile show broad-spectrum activity (MIC = 2–8 µg/mL against S. aureus and C. albicans). The thieno ring enhances membrane disruption, a feature absent in the trichloro derivative .
- Pyrimido[4,5-d]pyrimidine-4-ones : Reduced activity upon cyclization (), suggesting that the trichloro compound’s planar structure may favor target engagement .
Biological Activity
2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C7H2Cl3N3
- Molecular Weight : 259.5 g/mol
- IUPAC Name : 2,4,7-trichloropyrido[2,3-d]pyrimidine-6-carbonitrile
- Canonical SMILES : C1=C(C(=NC2=C1C(=NC(=N2)Cl)Cl)Cl)C#N
The primary mechanism of action for 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets such as kinases. The compound binds to the active sites of these enzymes, inhibiting their activity and affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of this compound:
- Inhibition of Kinases : Research indicates that 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile acts as a potent inhibitor of various kinases involved in cancer progression. For instance, it has shown significant inhibitory effects against tyrosine kinases (TKs), PI3K, and CDK4/6 .
- Cell Line Studies : In vitro studies using breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2) cell lines revealed that the compound exhibits strong antiproliferative activity. The IC50 values for these cell lines were reported as low as 1.39 µM for MCF-7 and 2.68 µM for HepG2 .
Other Biological Activities
Beyond its anticancer properties, this compound has been studied for other biological activities:
- Antimicrobial Effects : Pyrido[2,3-d]pyrimidines have shown antibacterial properties against various pathogens .
- CNS Activity : Some derivatives exhibit central nervous system (CNS) depressant effects and anticonvulsant properties .
Research Findings and Case Studies
Several studies have highlighted the efficacy of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
